REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:5]2.[H-].[Na+].Br.Br[CH2:20][C:21]1[CH:22]=[N:23][CH:24]=[CH:25][CH:26]=1.C(OCC)C>CN(C)C=O>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH2:20][C:21]1[CH:22]=[N:23][CH:24]=[CH:25][CH:26]=1)[C:6]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:5]2 |f:1.2,3.4|
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Name
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Quantity
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1 g
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Type
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reactant
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Smiles
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FC=1C=C2C=C(NC2=CC1)C(=O)OCC
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Name
|
|
Quantity
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0.38 g
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Type
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reactant
|
Smiles
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[H-].[Na+]
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Name
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|
Quantity
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10 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
1.24 g
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Type
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reactant
|
Smiles
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Br.BrCC=1C=NC=CC1
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Name
|
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
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[H-].[Na+]
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
1.24 g
|
Type
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reactant
|
Smiles
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Br.BrCC=1C=NC=CC1
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Name
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ice water
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Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
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Type
|
reactant
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Smiles
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C(C)OCC
|
Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
|
stirred at 0° C. under argon
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The mixture is stirred for 30 minutes at 0° C.
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Duration
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30 min
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Type
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TEMPERATURE
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Details
|
The reaction mixture is cooled
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Type
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STIRRING
|
Details
|
The mixture is stirred for 30 minutes at 0° C.
|
Duration
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30 min
|
Type
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WAIT
|
Details
|
for 30 minutes at 20° C
|
Duration
|
30 min
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture is cooled again to 0° C.
|
Type
|
WAIT
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Details
|
After 30 minutes at 0° C.
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Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for 58 hours at 20° C
|
Duration
|
58 h
|
Type
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CUSTOM
|
Details
|
The organic phase is separated out
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Type
|
EXTRACTION
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Details
|
the aqueous phase is re-extracted with 100 ml of ethyl ether
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Type
|
WASH
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Details
|
washed with 50 ml of water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified by preparative chromatography (eluent: dichloromethane/acetone)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C=C(N(C2=CC1)CC=1C=NC=CC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 35.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |